4-methoxy-3-methyl-5-[(1S,2R,3S,6R,11S)-3-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Protostemonine can be synthesized through various chemical reactions involving the central pyrroloazepine core linked with butyrolactone rings . The synthesis typically involves multiple steps, including the formation of additional carbon-carbon linkages, oxygen bridges, and ring cleavages .
Industrial Production Methods: Industrial production of protostemonine primarily involves the extraction from the root tubers of Stemona sessilifolia . The extraction process includes the use of organic solvents such as methanol and ethanol to isolate the alkaloid in its pure form .
Chemical Reactions Analysis
Types of Reactions: Protostemonine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium hydroxide or potassium hydroxide.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Protostemonine has a wide range of scientific research applications:
Mechanism of Action
Protostemonine is part of the Stemona alkaloid family, which includes other compounds such as stichoneurine and croomine . Compared to these alkaloids, protostemonine is unique due to its specific structural features, including the central pyrroloazepine core and the presence of butyrolactone rings . This unique structure contributes to its distinct biological activities and therapeutic potential .
Comparison with Similar Compounds
- Stichoneurine
- Croomine
- Stemofoline
- Pyridoazepines
Properties
Molecular Formula |
C23H31NO6 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-methoxy-3-methyl-5-[(1S,2R,3S,6R,11S)-3-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one |
InChI |
InChI=1S/C23H31NO6/c1-11-10-17(29-22(11)25)14-7-8-15-18-12(2)20(28-16(18)6-5-9-24(14)15)21-19(27-4)13(3)23(26)30-21/h11-12,14-18H,5-10H2,1-4H3/t11-,12-,14-,15-,16+,17-,18+/m0/s1 |
InChI Key |
JDGNFRYDHRYXNL-COFPNGGOSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@H]3N2CCC[C@@H]4[C@@H]3[C@@H](C(=C5C(=C(C(=O)O5)C)OC)O4)C |
Canonical SMILES |
CC1CC(OC1=O)C2CCC3N2CCCC4C3C(C(=C5C(=C(C(=O)O5)C)OC)O4)C |
Origin of Product |
United States |
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